(2-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine
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Overview
Description
(2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is a chemical compound with significant interest in various scientific fields. This compound features a biphenyl core substituted with a methoxy group and a trifluoromethyl group, along with a methanamine functional group. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The methanamine group can be oxidized to form corresponding imines or amides.
Reduction: The nitro derivatives of this compound can be reduced to amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include imines, amides, and substituted biphenyl derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its trifluoromethyl group is known to enhance the binding affinity and metabolic stability of bioactive molecules, making it a valuable tool in drug discovery .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the trifluoromethyl group can improve the pharmacokinetic properties of drug candidates, leading to better efficacy and reduced side effects .
Industry
In the industrial sector, (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials .
Mechanism of Action
The mechanism of action of (2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(4-(Trifluoromethyl)phenyl)methanamine: This compound shares the trifluoromethyl and methanamine groups but lacks the biphenyl core, resulting in different chemical properties and applications.
2-Fluoro-4-(trifluoromethyl)phenylmethanamine: Similar in structure but with a fluorine substitution, this compound exhibits distinct reactivity and biological activity.
Uniqueness
(2-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)methanamine stands out due to its combination of the biphenyl core, methoxy group, and trifluoromethyl group. This unique structure imparts enhanced stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[3-methoxy-4-[4-(trifluoromethyl)phenyl]phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO/c1-20-14-8-10(9-19)2-7-13(14)11-3-5-12(6-4-11)15(16,17)18/h2-8H,9,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXTJPPDMDOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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